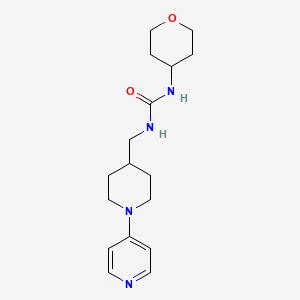
2-(Chlorosulfonyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1314899-09-6 . It has a molecular weight of 221.62 . The IUPAC name for this compound is 2-(chlorosulfonyl)isonicotinic acid . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.62 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activities and DNA Interactions
2-(Chlorosulfonyl)pyridine-4-carboxylic acid derivatives exhibit significant antimicrobial activities. Derivatives like 4-chloro-pyridine-2-carboxylic acid have been studied for their interactions with DNA and demonstrated considerable effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These interactions were further analyzed using molecular docking simulations, showing strong binding affinities (Ö. Tamer et al., 2018).
Chemical Synthesis and Molecular Structure
This compound is used in the synthesis of various compounds. Studies involving similar pyridine carboxylic acids have explored their molecular structures and the effects of substituents on their properties. For example, the molecular structure of a derivative, 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid, was analyzed, revealing details about its intramolecular and intermolecular bonding and how these influence the overall molecular configuration (Xiao‐Juan Wang & Yun-long Feng, 2010).
Pharmaceutical and Biochemical Applications
Pyridine-3-carboxylic acid, a close analogue of this compound, finds extensive use in food, pharmaceutical, and biochemical industries. It can be produced through enzymatic conversion or biosynthesis, with reactive extraction used as a key separation step from dilute fermentation broths. These applications highlight the potential of pyridine carboxylic acids in various industrial sectors (Sushil Kumar & B. V. Babu, 2009).
Catalysis and Chemical Reactions
Derivatives of pyridine carboxylic acids are used as catalysts in chemical reactions. For instance, Piperidine-4-carboxylic acid functionalized nanoparticles have been developed for use in the synthesis of complex organic compounds, demonstrating the versatility of pyridine carboxylic acids in catalyzing diverse chemical reactions (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Analytical Chemistry Applications
Pyridine carboxylic acids, due to their unique properties, are also used in analytical chemistry, such as in ion chromatographic determinations. They serve as effective mobile phases in the analysis of anions, demonstrating their utility in the field of analytical chemistry (M. Mehra & E. Landry, 1995).
Propiedades
IUPAC Name |
2-chlorosulfonylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSCIPJGYLENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314899-09-6 |
Source


|
| Record name | 2-(chlorosulfonyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)

![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)
![N-[4-({4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2376026.png)

![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)


![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)

